N-(biphenyl-4-ylsulfonyl)-D-leucine

Description

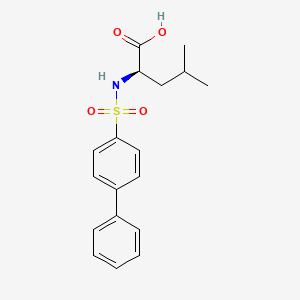

N-(biphenyl-4-ylsulfonyl)-D-leucine is a synthetic D-amino acid derivative characterized by a biphenyl sulfonamide group attached to the D-leucine backbone. Its molecular formula is C₁₈H₂₁NO₄S, and its structure features a chiral center at the leucine residue, conferring stereospecific properties . The compound’s SMILES notation is O=C(O)C(NS(=O)(=O)c2ccc(c1ccccc1)cc2)CC(C)C, and its InChi key highlights the sulfonamide linkage and branched alkyl chain of leucine . Synonyms include (R)-2-(biphenyl-4-ylsulfonamido)-4-methylpentanoic acid, emphasizing its enantiomeric configuration and functional groups. This compound is structurally distinct due to the biphenyl sulfonyl moiety, which may influence solubility, bioavailability, and receptor binding compared to simpler D-amino acids.

Properties

Molecular Formula |

C18H21NO4S |

|---|---|

Molecular Weight |

347.4 g/mol |

IUPAC Name |

(2R)-4-methyl-2-[(4-phenylphenyl)sulfonylamino]pentanoic acid |

InChI |

InChI=1S/C18H21NO4S/c1-13(2)12-17(18(20)21)19-24(22,23)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11,13,17,19H,12H2,1-2H3,(H,20,21)/t17-/m1/s1 |

InChI Key |

FBSVJQQVDISETN-QGZVFWFLSA-N |

Isomeric SMILES |

CC(C)C[C@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |

Canonical SMILES |

CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Direct Sulfonylation of D-Leucine

The primary method for synthesizing this compound involves the reaction of D-leucine with biphenyl-4-ylsulfonyl chloride under alkaline conditions. This nucleophilic substitution proceeds via attack of the amino group of leucine on the electrophilic sulfur center of the sulfonyl chloride, releasing hydrochloric acid as a byproduct.

Reaction Conditions

-

Solvent System : A 1:1 mixture of ethanol and water ensures solubility of both reactants while facilitating pH control.

-

Base : Sodium hydroxide (5 N) maintains a pH >10, critical for deprotonating the amino group and driving the reaction to completion.

-

Temperature : Room temperature (25°C) prevents racemization of the D-leucine enantiomer.

-

Reaction Time : 6 hours, with stirring to ensure homogeneity.

Procedure

-

Dissolve D-leucine (1.0 equiv) in ethanol/water.

-

Add biphenyl-4-ylsulfonyl chloride (1.1 equiv) in small portions under vigorous stirring.

-

Maintain alkalinity by dropwise addition of 5 N NaOH.

-

Acidify the mixture with concentrated HCl post-reaction to precipitate the product.

-

Purify via recrystallization from 95% ethanol, yielding colorless crystals.

Synthesis of Biphenyl-4-ylsulfonyl Chloride Precursor

The sulfonyl chloride precursor is synthesized via monosulfonation of biphenyl, a step requiring precise control to avoid disubstitution.

-

Add biphenyl (1.0 equiv) to chilled chlorosulfonic acid (2.0 equiv) in methylene chloride at 0–5°C.

-

Stir for 6 hours at room temperature.

-

Quench the reaction by pouring onto ice, yielding biphenyl-4-ylsulfonyl chloride as a white precipitate.

-

Purify via recrystallization from chloroform.

Key Consideration : Excess chlorosulfonic acid and controlled stoichiometry prevent disubstitution, ensuring a monosulfonated product.

Mechanistic and Stereochemical Considerations

Reaction Mechanism

The sulfonylation follows an S<sub>N</sub>2 mechanism, where the lone pair of the leucine amino group attacks the electrophilic sulfur atom, displacing chloride. Alkaline conditions deprotonate the amine, enhancing nucleophilicity.

Preservation of Stereochemistry

D-Leucine’s α-carbon configuration remains intact due to:

-

Mild Reaction Conditions : Avoidance of high temperatures or strong acids prevents epimerization.

-

Steric Hindrance : The bulky biphenylsulfonyl group stabilizes the transition state, minimizing racemization.

Analytical Characterization

Spectral Data

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C<sub>18</sub>H<sub>21</sub>NO<sub>4</sub>S |

| Molecular Weight | 347.43 g/mol |

| Melting Point | 210–212°C (decomp.) |

| Solubility | Sparingly soluble in water; soluble in DMSO, ethanol |

Comparative Analysis of Methodologies

Direct Sulfonylation vs. Peptide Coupling Approaches

While peptide coupling agents like EDC/HOBt are employed in phosphinopeptide synthesis, they are unnecessary for sulfonamide formation due to the high reactivity of sulfonyl chlorides. Direct sulfonylation simplifies the synthesis, reducing side reactions and purification steps.

Yield Optimization Strategies

-

Excess Sulfonyl Chloride : Using 1.1 equivalents ensures complete consumption of D-leucine.

-

Gradual Addition : Controlled introduction of sulfonyl chloride minimizes disubstitution byproducts.

Challenges and Mitigation Strategies

Byproduct Formation

Purification Difficulties

-

Recrystallization Solvents : Ethanol (95%) effectively removes unreacted leucine and inorganic salts.

-

Chromatography : Flash column chromatography (SiO<sub>2</sub>, ethyl acetate/hexane) resolves minor impurities.

Applications and Derivatives

This compound serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions

N-(biphenyl-4-ylsulfonyl)-D-leucine can undergo various types of chemical reactions, including:

Oxidation: The biphenyl group can be oxidized to form biphenyl-4-ylsulfonic acid.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products

Oxidation: Biphenyl-4-ylsulfonic acid.

Reduction: Biphenyl-4-ylsulfide.

Substitution: Various substituted biphenyl derivatives depending on the electrophile used.

Scientific Research Applications

N-(biphenyl-4-ylsulfonyl)-D-leucine has shown significant biological activity, particularly as an inhibitor of macrophage metalloelastase, an enzyme involved in tissue remodeling and inflammation. This inhibition suggests potential applications in treating inflammatory diseases.

Anticancer Activity

Recent studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance:

- Case Study : A study evaluated its effects on breast cancer cell lines, demonstrating significant apoptosis induction through upregulation of pro-apoptotic markers (BAX, caspase-3) and downregulation of anti-apoptotic markers (Bcl-2) .

Anti-inflammatory Properties

The compound's ability to inhibit macrophage metalloelastase positions it as a candidate for anti-inflammatory therapies:

- Research Findings : In vitro studies have shown that treatment with this compound leads to decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6 in treated cell cultures .

Potential in Drug Development

Given its biological profile, this compound is being explored for further development into therapeutic agents:

Drug Design

The compound serves as a scaffold for designing new drugs targeting inflammatory pathways or cancer progression. Its structural features allow for modifications that can enhance potency and selectivity.

Clinical Trials

While currently classified as experimental with no approved clinical applications, ongoing research aims to evaluate its safety and efficacy in clinical settings .

Data Tables

Below is a summary of key findings related to the biological activity of this compound:

| Activity | Cell Line | Effect | Mechanism |

|---|---|---|---|

| Anticancer | MDA-MB-231 | Induces apoptosis | Upregulates BAX, caspase-3 |

| Anti-inflammatory | RAW 264.7 Macrophages | Reduces cytokines | Inhibits macrophage metalloelastase |

Mechanism of Action

The mechanism of action of N-(biphenyl-4-ylsulfonyl)-D-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can interact with hydrophobic pockets in proteins, while the sulfonyl group can form hydrogen bonds with amino acid residues. This can lead to inhibition or activation of the target protein, depending on the specific context.

Comparison with Similar Compounds

Comparison with Parent D-Amino Acids

D-Leucine :

- Structure : Lacks the biphenyl sulfonyl group, retaining only the D-configured leucine backbone.

- Biological Role: In mice, endogenous D-leucine levels are approximately 1/10th those of D-alanine, suggesting lower natural abundance .

- Metabolism: D-amino acid oxidase (DAO) regulates D-leucine catabolism; DAO-deficient mice exhibit elevated serum and brain D-leucine levels .

N-(biphenyl-4-ylsulfonyl)-D-leucine :

- The biphenyl moiety may facilitate π-π stacking interactions with aromatic residues in enzymes or receptors, a feature absent in unmodified D-leucine.

Comparison with Other Sulfonamide Derivatives

N-(Phenylsulfonyl)-D-alanine :

- Smaller aromatic (phenyl vs. biphenyl) group reduces steric bulk, possibly improving solubility but decreasing binding affinity to hydrophobic targets.

- Limited data exist on its pharmacokinetics, but the absence of a biphenyl group may alter metabolic stability.

N-(Naphthalene-1-sulfonyl)-D-valine :

- A naphthalene ring increases hydrophobicity compared to biphenyl but may introduce steric hindrance.

- Valine’s shorter side chain (vs. leucine’s isobutyl) could affect interactions with chiral binding pockets.

Data Table: Structural and Functional Attributes

| Compound | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) | LogP* (Predicted) |

|---|---|---|---|---|

| This compound | C₁₈H₂₁NO₄S | Biphenyl sulfonamide, D-leucine | 347.43 | ~3.5 |

| D-Leucine | C₆H₁₃NO₂ | Amino acid, branched alkyl | 131.17 | -1.5 |

| N-(Phenylsulfonyl)-D-alanine | C₉H₁₁NO₄S | Phenyl sulfonamide, D-alanine | 229.25 | ~1.2 |

*LogP values estimated using fragment-based methods.

Research Findings and Limitations

- Metabolic Stability : The biphenyl sulfonyl group in this compound may confer resistance to enzymatic degradation by DAO, similar to how sulfonamide groups protect peptides from hydrolysis .

- Bioavailability : Increased lipophilicity (higher LogP) compared to D-leucine suggests enhanced blood-brain barrier penetration, though this remains untested in the provided evidence.

- Gaps in Data: No direct pharmacological or toxicological comparisons with analogs are available. Further studies on receptor binding, solubility, and in vivo efficacy are needed.

Q & A

Q. How should non-reproducible results be documented in publications?

- Methodological Answer :

- Transparent reporting : Clearly describe experimental conditions, including deviations from published methods.

- Negative data inclusion : Use supplementary sections to report failed experiments, noting potential confounding factors (e.g., impurities, assay interference).

- Peer review : Engage reviewers with expertise in synthetic chemistry and bioassay design to preemptively address flaws .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.